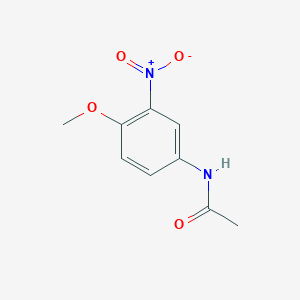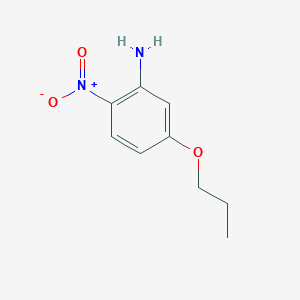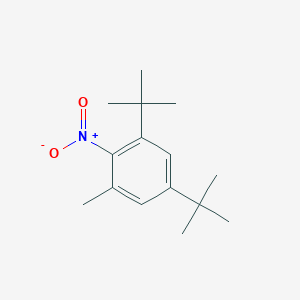
2-phenyl-N-prop-2-enylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-prop-2-enylacetamide, also known as fenproporex, is a synthetic compound that belongs to the amphetamine family. It is used as a stimulant and appetite suppressant in some countries, although its use is not approved by the US Food and Drug Administration. In recent years, fenproporex has gained attention in the scientific community due to its potential therapeutic applications and mechanisms of action.
Wirkmechanismus
Fenproporex acts as a prodrug, meaning that it is metabolized in the body to produce active compounds. The primary metabolite of 2-phenyl-N-prop-2-enylacetamide is amphetamine, which is responsible for its stimulant effects. Amphetamine works by increasing the release of dopamine and norepinephrine from nerve terminals in the brain, leading to increased arousal and attention.
Biochemische Und Physiologische Effekte
Fenproporex has been shown to increase heart rate, blood pressure, and body temperature in humans and animals. It can also cause changes in appetite, sleep, and mood. Long-term use of 2-phenyl-N-prop-2-enylacetamide has been associated with cardiovascular complications, such as hypertension and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
Fenproporex has several advantages for use in laboratory experiments, including its well-established synthesis method and pharmacological properties. However, its potential for abuse and toxicity must be carefully considered when designing experiments. Additionally, the use of 2-phenyl-N-prop-2-enylacetamide is not approved by regulatory agencies in many countries, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several areas of future research that could be explored with 2-phenyl-N-prop-2-enylacetamide. One potential direction is the development of safer and more effective analogs that retain its beneficial properties while minimizing its side effects. Another area of interest is the investigation of 2-phenyl-N-prop-2-enylacetamide's effects on cognitive function and memory. Finally, more research is needed to understand the long-term effects of 2-phenyl-N-prop-2-enylacetamide use on cardiovascular health and other physiological systems.
Synthesemethoden
The synthesis of 2-phenyl-N-prop-2-enylacetamide involves the condensation of benzyl cyanide with acetone, followed by reduction with sodium borohydride. The resulting product is then reacted with propargyl bromide to form the final compound. This process yields a racemic mixture of the R- and S-enantiomers, which have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Fenproporex has been studied for its potential use in the treatment of obesity, attention deficit hyperactivity disorder (ADHD), and narcolepsy. It has also been investigated as a cognitive enhancer and antidepressant. Several studies have shown that 2-phenyl-N-prop-2-enylacetamide can increase dopamine and norepinephrine levels in the brain, leading to improved mood, focus, and energy.
Eigenschaften
CAS-Nummer |
30160-48-6 |
|---|---|
Produktname |
2-phenyl-N-prop-2-enylacetamide |
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-phenyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C11H13NO/c1-2-8-12-11(13)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) |
InChI-Schlüssel |
LJRAAMFXAXFAGD-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)CC1=CC=CC=C1 |
Kanonische SMILES |
C=CCNC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)
![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)





